Dextromethorphan N-Oxide Hydrochloride
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Overview
Description
Dextromethorphan N-Oxide Hydrochloride, with the chemical formula C18H25NO2 · HCl, is a derivative of dextromethorphan It belongs to the class of tetracyclic compounds and is commonly used as a cough suppressant
Chemical Structure: this compound is structurally related to dextromethorphan, a well-known antitussive agent.
Purpose: It is primarily used to alleviate cough symptoms by suppressing the cough reflex.
Pharmacological Activity: this compound acts on the central nervous system, specifically targeting the medullary cough center.
Preparation Methods
Synthetic Routes:: The synthesis of Dextromethorphan N-Oxide Hydrochloride involves several steps. While I don’t have specific details on the synthetic routes, it typically starts from dextromethorphan and proceeds through oxidation reactions.
Industrial Production:: Industrial production methods may vary, but they generally follow established synthetic pathways. These methods ensure high purity and yield for pharmaceutical applications.
Chemical Reactions Analysis
Dextromethorphan N-Oxide Hydrochloride can undergo various chemical reactions:
Oxidation: Oxidation of the methoxy group (–OCH3) to form the N-oxide.
Reduction: Reduction reactions may occur, converting the N-oxide back to the parent compound.
Substitution: It can participate in substitution reactions with various reagents.
Common reagents and conditions:
Oxidation: Typically, mild oxidizing agents are used.
Reduction: Reducing agents such as hydrazine or metal hydrides.
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major products:
- The primary product is this compound itself.
- Byproducts may include other oxidation or reduction products.
Scientific Research Applications
Dextromethorphan N-Oxide Hydrochloride has diverse applications:
Pharmaceutical Research: Studying its pharmacokinetics, metabolism, and potential therapeutic uses.
Neuroscience: Investigating its effects on neurotransmitter systems.
Toxicology: Assessing safety profiles and potential adverse effects.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely involves modulation of NMDA receptors and other neurotransmitter systems.
Comparison with Similar Compounds
While Dextromethorphan N-Oxide Hydrochloride is unique due to its N-oxide moiety, similar compounds include:
Dextromethorphan: The parent compound without the N-oxide group.
Other Antitussives: Such as codeine, noscapine, and diphenhydramine.
Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights.
Properties
IUPAC Name |
4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-19(20)10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(21-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXFRVFGFPYDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)OC)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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